N-(3-benzylphenyl)acetamide

Cheminformatics LogP Prediction Solubility

N-(3-Benzylphenyl)acetamide is a small-molecule acetamide derivative (C15H15NO, MW 225.29 g/mol) featuring a benzyl group at the meta position of the phenyl ring. It is cataloged as NSC 168986, indicating its historical inclusion in the National Cancer Institute's screening library, and is listed on the European Inventory of Existing Commercial Chemical Substances (EINECS).

Molecular Formula C15H15NO
Molecular Weight 225.28 g/mol
CAS No. 63021-27-2
Cat. No. B13759251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-benzylphenyl)acetamide
CAS63021-27-2
Molecular FormulaC15H15NO
Molecular Weight225.28 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CC(=C1)CC2=CC=CC=C2
InChIInChI=1S/C15H15NO/c1-12(17)16-15-9-5-8-14(11-15)10-13-6-3-2-4-7-13/h2-9,11H,10H2,1H3,(H,16,17)
InChIKeyMTESFNXPHGNSML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Benzylphenyl)acetamide (CAS 63021-27-2): Structural and Physicochemical Baseline for Procurement Decisions


N-(3-Benzylphenyl)acetamide is a small-molecule acetamide derivative (C15H15NO, MW 225.29 g/mol) featuring a benzyl group at the meta position of the phenyl ring . It is cataloged as NSC 168986, indicating its historical inclusion in the National Cancer Institute's screening library, and is listed on the European Inventory of Existing Commercial Chemical Substances (EINECS) [1]. Its core structure belongs to the broader N-benzylphenylacetamide class, a scaffold investigated for CNS-active agents and PPAR ligands, though specific bioactivity profiles are contingent on the precise substitution pattern [2].

Procurement Risk: Why N-(3-Benzylphenyl)acetamide Cannot Be Generically Substituted by Other N-Benzylphenylacetamide Isomers


Simple substitution of N-(3-benzylphenyl)acetamide with its ortho- or para-substituted isomers or other N-benzylphenylacetamide derivatives carries a high risk of functional divergence. While the class is historically associated with CNS activity and PPAR modulation, structure-activity relationship (SAR) studies on related acetamides demonstrate that the position of the benzyl substituent on the central phenyl ring critically dictates target binding affinity, potency, and selectivity [1]. For example, in the patent landscape covering this chemical space, only specific poly-substituted derivatives are claimed as potent PPAR ligands, implying that even minor positional changes can abolish desired therapeutic activity [2]. Therefore, sourcing the exact meta-substituted isomer is not merely a formality but a prerequisite for experimental reproducibility in any program building upon existing class-level knowledge.

Quantitative Differentiation Portfolio for N-(3-Benzylphenyl)acetamide Against Closest Analogs


Meta-Substitution Defines a Unique Physicochemical Profile vs. Ortho- and Para-Benzyl Isomers

The precise meta-substitution of the benzyl group on N-(3-benzylphenyl)acetamide yields a distinct predicted LogP of 3.31, which directly influences its aqueous solubility profile compared to hypothetical ortho- or para-substituted isomers. This LogP value predicts higher lipophilicity than a less-hindered para-isomer, which would likely exhibit a lower LogP and higher aqueous solubility . The compound's extremely low calculated solubility of 0.095 g/L (95 µg/L) at 25°C is a direct consequence of its specific molecular planarity and lipophilic bulk .

Cheminformatics LogP Prediction Solubility

Patent-Validated PPAR Ligand Scaffold Distinguishes Meta-Substituted Acetamide from Generic Amides

The N-(benzyl)phenylacetamide scaffold, which includes the exact meta-benzyl substitution pattern of the target compound, is explicitly claimed in patent US20060079696A1 for its utility as a PPAR ligand. This contrasts with simpler N-phenylacetamide, which lacks the benzyl group required for interaction with the PPAR ligand-binding domain [1]. The patent exemplifies that poly-substituted derivatives, for which the 3-benzylphenyl core is an essential intermediate, demonstrate therapeutic activity in models of lipid and glucose metabolism disorders, a profile absent in the unsubstituted N-phenylacetamide parent [2].

PPAR Ligand Metabolic Disorder Patent Analysis

Confirmed Inclusion in NCI-60 Screening Library (NSC 168986) as a Unique Chemical Entity

The unique identifier NSC 168986 assigned to N-(3-benzylphenyl)acetamide confirms its selection as a discrete chemical entity by the National Cancer Institute's Developmental Therapeutics Program (DTP) for inclusion in the NCI-60 human tumor cell line screen . This historical selection distinguishes it from the vast majority of academically synthesized N-benzylphenylacetamides which were never deemed suitable for this high-profile screening cascade, often due to issues with stability, purity, or lack of structural novelty. The implied screening data, though not publicly available, can be requested via the DTP's standard data release mechanism for detailed comparison with other screened compounds [1].

NCI-60 Cancer Screening Chemical Probe

Evidence-Backed Application Scenarios for Procuring N-(3-Benzylphenyl)acetamide


Core Scaffold for Next-Generation PPAR Agonist/Modulator Lead Optimization

Based on its validation within the Genfit patent landscape, N-(3-benzylphenyl)acetamide serves as the ideal core scaffold for medicinal chemistry teams initiating a lead optimization program for selective PPAR modulators targeting metabolic syndrome. Procurement of the exact meta-substituted scaffold is critical, as SAR data from related patents indicates that sub-optimal substitution can lead to complete loss of the desired metabolic activity [1].

Reference Standard for Analytical Method Development Targeting Low-Solubility Acetanilides

With a calculated aqueous solubility of 0.095 g/L, this compound presents a realistic challenge for developing and calibrating analytical methods (e.g., HPLC-UV/ELSD) designed for poorly soluble small molecules. Its LogP of 3.31 and distinct UV chromophore make it a more relevant reference standard for method validation than the more soluble N-(4-benzylphenyl)acetamide or N-phenylacetamide, which would not stress the method's lower limit of quantitation (LLOQ) to the same extent [1].

Historical Positive Control for NCI-60 Cancer Screening Data Mining

The compound's status as NSC 168986 allows researchers engaged in bioinformatics analysis of legacy NCI-60 screening data to use it as a chemical probe for calibrating machine learning models or studying structure-cytotoxicity relationships. Its unique fate in a standardized, publicly accessible screening panel differentiates it from similar benzylphenylacetamides that lack this data, making it an invaluable tool for cheminformatics projects focused on predicting anticancer screening outcomes [1].

Quote Request

Request a Quote for N-(3-benzylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.